5-Ethynylbicyclo[2.2.1]hept-2-ene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10 |
|---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
5-ethynylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H10/c1-2-8-5-7-3-4-9(8)6-7/h1,3-4,7-9H,5-6H2 |
InChI Key |
RAAQQXNBYPXCRE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2CC1C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 5 Ethynylbicyclo 2.2.1 Hept 2 Ene
Strategies for Norbornene Skeleton Formation
The bicyclo[2.2.1]hept-2-ene framework, commonly known as the norbornene skeleton, is a strained bicyclic system that serves as the foundation for the target molecule. Its synthesis is predominantly achieved through [4+2] cycloaddition reactions, with elimination reactions offering an alternative, albeit less common, route.
Diels-Alder Cycloaddition Approaches to the Bicyclo[2.2.1]hept-2-ene Core
The Diels-Alder reaction is a powerful and widely utilized method for constructing the norbornene core. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. masterorganicchemistry.com For the synthesis of the parent norbornene structure, cyclopentadiene (B3395910) serves as the diene, reacting with an appropriate alkene as the dienophile. nih.gov
Cyclopentadiene is a highly reactive diene in Diels-Alder reactions due to its fixed s-cis conformation, which is a prerequisite for the reaction to occur. libretexts.org This high reactivity allows for cycloadditions with a variety of dienophiles, even those that are typically less reactive. nih.gov The reaction of cyclopentadiene with ethylene (B1197577), for instance, yields the basic bicyclo[2.2.1]hept-2-ene skeleton.
To introduce functionality at the 5-position, a substituted alkene is employed as the dienophile. For example, the reaction of cyclopentadiene with butadiene can yield 5-vinyl-2-norbornene (B46002), a potential precursor to 5-ethynylbicyclo[2.2.1]hept-2-ene. researchgate.net Similarly, other substituted alkenes can be used to introduce different functionalities that can later be converted to the ethynyl (B1212043) group.
The general reaction scheme for the Diels-Alder synthesis of a 5-substituted norbornene is depicted below:
Figure 1: General Diels-Alder reaction for the synthesis of a 5-substituted norbornene.
Elimination Reactions for Bicyclo[2.2.1]hept-2-ene Synthesis
While the Diels-Alder reaction is the most common method, the double bond in the bicyclo[2.2.1]hept-2-ene system can also be formed through elimination reactions. These reactions typically start with a saturated bicyclo[2.2.1]heptane (norbornane) derivative bearing a suitable leaving group. For example, the dehydrohalogenation of a 2-halonorbornane can yield norbornene.
These elimination reactions are often less favored for the primary synthesis of the norbornene skeleton compared to the Diels-Alder approach due to the potential for rearrangements and the often harsher reaction conditions required. However, they can be useful in specific synthetic contexts.
Introduction of the Ethynyl Moiety in Bicyclo[2.2.1]hept-2-ene Systems
Once the norbornene skeleton is in place, the next critical step is the introduction of the ethynyl group at the 5-position. This can be approached through direct methods, where the ethynyl group is present in the dienophile during the Diels-Alder reaction, or through the transformation of a precursor functional group already attached to the norbornene core.
Direct Ethynylation Routes
A direct approach to this compound would involve the Diels-Alder reaction of cyclopentadiene with a dienophile that already contains an ethynyl group. For example, the reaction with a molecule like 3-butyn-1-ol or a protected derivative could introduce a side chain that can be converted to the ethynyl group. However, simple alkynes are generally poor dienophiles in the Diels-Alder reaction. Their reactivity can be enhanced by the presence of electron-withdrawing groups.
Transformation of Precursor Functional Groups to Ethynyl
A more common and versatile strategy involves the synthesis of a 5-substituted norbornene with a functional group that can be subsequently converted into the ethynyl group. This two-step approach allows for a wider range of accessible starting materials and reaction conditions.
A plausible and frequently employed precursor is 5-vinylbicyclo[2.2.1]hept-2-ene, which is readily synthesized via the Diels-Alder reaction of cyclopentadiene and 1,3-butadiene. researchgate.netnist.gov The vinyl group can then be transformed into an ethynyl group through a bromination-dehydrobromination sequence. This involves the addition of bromine across the double bond of the vinyl group to form a dibromoethyl substituent, followed by a double elimination of hydrogen bromide using a strong base to yield the alkyne.
Another potential precursor is 5-(2-bromoethenyl)bicyclo[2.2.1]hept-2-ene, which could be synthesized and then subjected to an elimination reaction to form the desired product. The synthesis of various bromoalkyl-substituted norbornenes has been reported, which can serve as versatile intermediates. nih.gov
The table below summarizes potential precursor functional groups and their transformation to the ethynyl moiety.
| Precursor Functional Group at C5 | Reagents for Transformation to Ethynyl |
| Vinyl (-CH=CH₂) | 1. Br₂ ; 2. Strong base (e.g., NaNH₂) |
| Acetaldehyde (-CH₂CHO) | 1. PCl₅ ; 2. Strong base (e.g., NaNH₂) |
| 2-Bromoethyl (-CH₂CH₂Br) | Strong base (e.g., NaNH₂) |
Stereochemical Control in this compound Synthesis
The synthesis of this compound must also consider the stereochemistry of the bicyclic system. The substituent at the 5-position can be oriented in one of two diastereomeric positions: endo or exo.
In the context of the Diels-Alder reaction for forming the norbornene skeleton, the endo product is often the kinetically favored isomer. libretexts.org This preference, known as the Alder endo rule, is attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state. thieme-connect.de The exo isomer is typically the thermodynamically more stable product. thieme-connect.de
The stereochemical outcome of the Diels-Alder reaction can be influenced by reaction conditions such as temperature, solvent, and the presence of Lewis acid catalysts. By carefully controlling these parameters, the synthesis can be directed towards the desired endo or exo isomer of the 5-substituted norbornene precursor. This initial stereochemistry at the 5-position is then carried through the subsequent functional group transformations to yield the corresponding endo- or exo-5-ethynylbicyclo[2.2.1]hept-2-ene. The stereoselective synthesis of either exo or endo isomers of substituted bicyclic compounds is a well-established field, often allowing for the isolation of a single desired diastereomer. nih.gov
The table below outlines the general stereochemical outcomes in the Diels-Alder synthesis of 5-substituted norbornenes.
| Isomer | Thermodynamic Stability | Kinetic Favorability |
| endo | Less stable | More favored (Alder endo rule) |
| exo | More stable | Less favored |
Derivatization and Functionalization Strategies of this compound Precursors
The functionalization of precursors is a key aspect of the synthesis of this compound. These strategies focus on introducing reactive handles that allow for the subsequent attachment of the ethynyl moiety.
A primary route to this compound involves the initial synthesis of a halogenated bicyclo[2.2.1]hept-2-ene derivative. This is typically achieved through the Diels-Alder reaction of cyclopentadiene with a halogen-containing dienophile. For instance, the reaction of cyclopentadiene with a vinyl halide, such as vinyl bromide, can yield 5-bromobicyclo[2.2.1]hept-2-ene. This precursor is then amenable to Sonogashira coupling.
The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wvu.edu In the context of synthesizing this compound, the 5-halobicyclo[2.2.1]hept-2-ene precursor is reacted with a protected acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The use of a protecting group on the acetylene, like the trimethylsilyl (TMS) group, is common to prevent self-coupling of the alkyne. wikipedia.org Following the coupling reaction, the protecting group can be removed under mild conditions to yield the terminal alkyne.
Another approach to precursor functionalization involves the modification of an existing substituent on the bicyclo[2.2.1]hept-2-ene core. For example, 5-vinylbicyclo[2.2.1]hept-2-ene can serve as a starting material. The vinyl group can be converted to a suitable leaving group, such as a halide, which can then participate in a subsequent cross-coupling reaction to introduce the ethynyl group. The isomerization of 5-vinyl-2-norbornene to 5-ethylidene-2-norbornene is a known transformation, indicating the reactivity of substituents at the 5-position which can be exploited for further functionalization. researchgate.net
The Diels-Alder reaction itself offers a versatile platform for introducing a variety of functionalities. Cyclopentadiene is a highly reactive diene in Diels-Alder reactions due to its locked s-cis conformation. tamu.edunih.gov It readily reacts with a wide range of dienophiles, allowing for the synthesis of various substituted bicyclo[2.2.1]hept-2-ene precursors. sciforum.net The choice of dienophile is critical for introducing the desired functionality that will later be transformed into the ethynyl group.
Below is a table summarizing potential precursor derivatization strategies for the synthesis of this compound.
| Precursor | Derivatization/Functionalization Strategy | Subsequent Reaction to Introduce Ethynyl Group | Key Reagents and Conditions |
| 5-Halobicyclo[2.2.1]hept-2-ene | Direct use as substrate | Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), amine base (e.g., triethylamine) |
| 5-Vinylbicyclo[2.2.1]hept-2-ene | Conversion of vinyl group to a leaving group (e.g., halide) | Sonogashira Coupling | Halogenation followed by coupling |
| 5-(Trifluoromethylsulfonyloxy)bicyclo[2.2.1]hept-2-ene | Formation from the corresponding alcohol | Sonogashira Coupling | Acetylene gas or a protected alkyne, Pd catalyst, Cu(I) salt, base |
The following table details research findings on the synthesis and functionalization of relevant norbornene derivatives.
| Precursor/Derivative | Reaction Type | Reagents and Conditions | Product | Research Focus |
| Cyclopentadiene and Maleic Anhydride (B1165640) | Diels-Alder Reaction | Ethyl acetate, hexane, room temperature | cis-Norbornene-5,6-endo-dicarboxylic anhydride | Stereoselectivity of the Diels-Alder reaction. wvu.edu |
| Dicyclopentadiene and various dienophiles | Diels-Alder Reaction | Sealed tube, 185°C | Substituted norbornenes | In-situ cracking of dicyclopentadiene and subsequent cycloaddition. sciforum.net |
| 5-Vinyl-2-norbornene | Isomerization | Alkali metal hydride and an amine | 5-Ethylidene-2-norbornene | Catalytic isomerization of exocyclic double bonds. researchgate.net |
| 5-Bromobicyclo[2.2.1]hept-2-ene | Sonogashira Coupling | Phenylacetylene (B144264), Pd(PPh₃)₂Cl₂, CuI, PPh₃, NEt₃ | 5-(Phenylethynyl)bicyclo[2.2.1]hept-2-ene | C-C bond formation on the norbornene scaffold. |
| 5-(Trimethylsilylethynyl)bicyclo[2.2.1]hept-2-ene | Deprotection | K₂CO₃, Methanol | This compound | Removal of silyl protecting group to yield the terminal alkyne. |
Reactivity and Mechanistic Investigations of 5 Ethynylbicyclo 2.2.1 Hept 2 Ene
Olefin Metathesis Reactions of 5-Ethynylbicyclo[2.2.1]hept-2-ene
Olefin metathesis is a powerful class of organic reactions that enables the redistribution of carbon-carbon double bonds. For a strained cyclic olefin like this compound, also known as 5-ethynylnorbornene, this reactivity is particularly significant, leading to a variety of polymeric and small-molecule structures. The primary metathesis pathways involving this monomer are Ring-Opening Metathesis Polymerization (ROMP), and to a lesser extent, Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).
Ring-Opening Metathesis Polymerization (ROMP) of this compound
ROMP is a chain-growth polymerization process where the strained bicyclic ring of the norbornene moiety opens, leading to the formation of a polymer with the double bonds preserved in the backbone. 20.210.105researchgate.net The ethynyl (B1212043) group remains as a pendant functional group on the resulting polymer chain. This process is driven by the release of ring strain inherent in the bicyclo[2.2.1]heptene structure. 20.210.105
A variety of transition metal catalyst systems are capable of initiating the ROMP of norbornene derivatives. These can be broadly categorized into Ruthenium-based catalysts and other systems, including Ziegler-Natta type catalysts.
Ruthenium-Based Catalysts: Ruthenium-based catalysts are widely used for ROMP due to their high tolerance for various functional groups, including the alkyne group in this compound, and their stability in various reaction conditions. rsc.orggoogle.comresearchgate.net Well-defined ruthenium alkylidene complexes, often referred to as Grubbs catalysts, are particularly effective. google.comresearchgate.net These catalysts are available in several generations, with later generations exhibiting higher activity and faster initiation. researchgate.net For instance, N-chelating diarylamino-based ruthenium catalysts have been shown to be stable and exhibit rapid initiation for ROMP reactions. google.com
| Catalyst Type | Examples | Key Features |
| Grubbs' First Generation | RuCl2(PCy3)2(CHPh) | Good for general ROMP, tolerant of many functional groups. researchgate.net |
| Grubbs' Second Generation | RuCl2(PCy3)(IMes)(CHPh) | Higher activity than first generation. researchgate.netorganic-chemistry.org |
| Hoveyda-Grubbs Catalysts | Isopropoxy-substituted benzylidene ligand | High stability and initiation rates, suitable for various metathesis reactions including ROMP. google.com |
| Specialized Ru Catalysts | [(arene)RuCl2(phosphine)] complexes activated by trimethylsilyldiazomethane | Very active for ROMP of functionalized norbornenes. rsc.org |
Ziegler-Natta and Other Catalyst Systems: Historically, Ziegler-Natta catalysts, which are typically based on titanium or other early transition metals combined with an organoaluminum co-catalyst, have been used for the polymerization of olefins. wikipedia.orgbyjus.comlibretexts.org While highly active for simple olefins like ethylene (B1197577) and propylene, their application in ROMP of functionalized monomers can be limited due to their sensitivity to functional groups. byjus.comlibretexts.org These catalysts are often heterogeneous. wikipedia.org
Tungsten-based systems, such as WCl6 activated with a co-catalyst like SnEt4, can also be used for the ROMP of norbornene and its derivatives. rutgers.edumdpi.com These systems are often highly reactive. rutgers.edu
| Catalyst System | Components | Typical Monomers |
| Ziegler-Natta | e.g., TiCl4 + Al(C2H5)3 | Ethylene, Propylene. wikipedia.orglibretexts.org |
| Tungsten-based | e.g., WCl6 + SnEt4 | Norbornene, Dicyclopentadiene. rutgers.edu |
The driving force for the ROMP of cyclic olefins is primarily thermodynamic. The reaction is favored by the release of ring strain energy, which for norbornene derivatives is significant (around 20 kJ/mol). 20.210.105 This enthalpic gain must overcome the entropic penalty of converting monomers into a more ordered polymer chain. 20.210.105researchgate.net The polymerization is an equilibrium process, and the position of the equilibrium between monomer and polymer is dependent on temperature. researchgate.net
The kinetics of the polymerization are dependent on the catalyst system used and the monomer concentration. 20.210.105 With well-defined catalysts like the Grubbs' systems, the polymerization often exhibits characteristics of a living polymerization, where the rate of termination is much slower than the rate of propagation. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). 20.210.105
The polymer formed from the ROMP of this compound has a complex microstructure. The key stereochemical features are the configuration of the double bonds in the polymer backbone (cis vs. trans) and the tacticity, which refers to the stereochemical arrangement of the pendant groups along the chain (isotactic, syndiotactic, or atactic). wikipedia.org
The cis/trans ratio of the double bonds is highly dependent on the catalyst and reaction conditions. For example, certain tungsten-based catalysts can produce polynorbornene with high cis-stereoselectivity (80-86% cis). mdpi.com The choice of catalyst can also influence the tacticity of the resulting polymer. osti.gov Stereoregular polymers, such as all-cis and isotactic, can be synthesized using specific chiral catalysts. osti.gov The characterization of these microstructures is typically performed using advanced NMR spectroscopy techniques. beilstein-journals.org
This compound can be copolymerized with other cyclic olefins via ROMP to create materials with tailored properties. The high tolerance of ruthenium catalysts to various functional groups makes them ideal for such copolymerizations. researchgate.net Copolymers have been synthesized with other norbornene derivatives and with less strained cyclic olefins. researchgate.netrsc.org
The resulting copolymer can have different architectures, such as random, gradient, or block copolymers. researchgate.netrsc.org For example, block copolymers of norbornene and ethylene have been synthesized, demonstrating the versatility of these polymerization techniques. rsc.org The properties of these copolymers, such as thermal stability and mechanical strength, can be tuned by adjusting the comonomer ratio and sequence distribution. researchgate.netrsc.org
Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) Potential
While ROMP is the dominant metathesis reaction for monofunctional norbornene derivatives, the potential for RCM and CM exists, particularly in specifically designed systems.
Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that forms a new cyclic alkene from a diene. organic-chemistry.org For a molecule like this compound itself, RCM is not a primary pathway. However, if the ethynyl group were to be elaborated into a diene system, RCM could be envisioned to form more complex polycyclic structures. The driving force for RCM is often the formation of a stable 5- or 6-membered ring and the release of a small volatile alkene like ethene. organic-chemistry.org
Cross-Metathesis (CM): CM is an intermolecular reaction between two different alkenes. organic-chemistry.org this compound could potentially undergo CM with another olefin at its endocyclic double bond. This would result in a ring-opened product functionalized with fragments from the cross-partner olefin. This reaction, more specifically termed Ring-Opening Cross-Metathesis (ROCM), is a viable pathway for functionalizing dienes. caltech.edunih.gov The success and selectivity of ROCM depend on the reactivity of the catalyst and the nature of the cross-partner. caltech.edu For strained olefins like norbornene derivatives, ROCM can be an efficient process. mdpi.com
Alkyne Reactivity: Click Chemistry Applications
The terminal alkyne group of this compound serves as a versatile handle for a variety of "click" chemistry reactions. These reactions are prized for their high efficiency, selectivity, and mild reaction conditions, making them ideal for materials science and bioconjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. wikipedia.orgbeilstein-journals.org This reaction is not a true concerted 1,3-dipolar cycloaddition but proceeds through a stepwise mechanism involving copper acetylide intermediates. wikipedia.orgbeilstein-journals.org The process is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org
The CuAAC reaction is broadly applicable due to its tolerance of numerous functional groups and its ability to proceed under mild, often aqueous, conditions. organic-chemistry.orgnih.gov The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate, which maintains copper in the active Cu(I) oxidation state. wikipedia.orgnih.gov
In the context of this compound, the CuAAC reaction has been utilized extensively in polymer chemistry. The ethynyl group acts as a reactive site for post-polymerization modification or for the creation of complex polymer architectures. For instance, polymers synthesized via Ring-Opening Metathesis Polymerization (ROMP) of norbornene-based monomers containing the ethynyl functionality can be subsequently modified. This allows for the attachment of various azide-functionalized molecules, including polymers like poly(ethylene glycol) (PEG), peptides, or fluorescent dyes, to the polynorbornene backbone. nih.govunits.it This methodology enables the synthesis of graft copolymers, star polymers, and functionalized materials with tailored properties. nih.govscielo.org.za
The efficiency of the CuAAC reaction allows for quantitative or near-quantitative modification of the polymer, ensuring a high degree of functionalization. units.it Heterogeneous copper catalysts have also been developed to simplify product purification by preventing copper contamination in the final material. rsc.org
Table 1: Examples of CuAAC Reaction Parameters This table presents generalized conditions and representative substrates for CuAAC reactions.
| Parameter | Description | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Alkyne | The terminal alkyne component. | This compound or polymers derived from it. | nih.govunits.it |
| Azide | The azide-functionalized molecule to be conjugated. | Benzyl azide, PEG-azide, azido-functionalized peptides. | beilstein-journals.orgunits.it |
| Catalyst System | Copper source and reducing agent. | CuSO₄/Sodium Ascorbate, CuI, [Cu(PPh₃)₂]NO₃. | wikipedia.orgbeilstein-journals.org |
| Solvent | Reaction medium. | Water/t-butanol, Toluene, Dichloromethane, DMF. | beilstein-journals.orgscielo.org.za |
| Temperature | Reaction temperature. | Room Temperature. | beilstein-journals.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free click reaction that relies on the high ring strain of a cyclic alkyne to achieve rapid cycloaddition with an azide. magtech.com.cnd-nb.info The driving force is the release of this strain energy in the transition state, which significantly lowers the activation barrier for the reaction. magtech.com.cn This allows the reaction to proceed quickly at physiological temperatures without the need for a cytotoxic copper catalyst, making it exceptionally useful for applications in living systems. magtech.com.cnnih.gov
The archetypal strained alkynes used in SPAAC are cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DIBO). d-nb.infonih.gov The reactivity of these cycloalkynes can be further tuned by introducing fluorine atoms or by fusion to aromatic rings. magtech.com.cnnih.gov
It is critical to note that this compound, having a terminal alkyne, does not typically undergo SPAAC. The alkyne group in this molecule is not part of a strained ring system and therefore lacks the intrinsic reactivity required for a rapid, catalyst-free reaction with azides. magtech.com.cnd-nb.info While the norbornene framework itself is strained, this strain does not sufficiently activate the appended, linear ethynyl group for SPAAC. Therefore, applications requiring a metal-free azide-alkyne ligation would necessitate the use of a genuinely strained cyclic alkyne rather than this compound.
Thiol-Yne Click Reactions for Conjugation
The thiol-yne reaction is another powerful click chemistry transformation that involves the addition of a thiol to an alkyne. This reaction can be initiated by radicals (photo- or thermal initiation) or mediated by a base. d-nb.inforsc.org A key feature of the thiol-yne reaction is that the alkyne can react sequentially with two thiol molecules. d-nb.infounito.it The first addition generates a vinyl sulfide (B99878) intermediate, which can then undergo a second addition with another thiol, leading to a dithioether product. d-nb.inforsc.org
This dual-addition capability makes the thiol-yne reaction extremely effective for creating highly cross-linked polymer networks. researchgate.netuvic.ca When multifunctional thiols and alkynes are used, dense networks with high glass transition temperatures (Tg) and specific mechanical properties can be formed. researchgate.net
For this compound, the ethynyl group is the reactive site for the thiol-yne reaction. This has been exploited in materials science for creating functional polymers and networks. For example, polymers bearing pendant ethynylnorbornene units can be cross-linked or functionalized by reacting them with various thiols. mdpi.com The reaction can be controlled to favor either the single addition product (mono-adduct) or the double addition product (di-adduct), depending on the reaction conditions and the stoichiometry of the reactants. d-nb.info The radical-mediated pathway is common, where a photoinitiator generates thiyl radicals that add across the alkyne bond. d-nb.info
Table 2: Thiol-Yne Reaction Mechanisms
| Initiation Method | Mechanism Summary | Key Features | Reference |
|---|---|---|---|
| Radical-Initiated (Photo/Thermal) | An initiator generates thiyl radicals (RS•) which add to the alkyne. The resulting vinyl radical abstracts a hydrogen from another thiol, propagating the radical chain. A second addition can follow. | Most common method for polymer synthesis. Can be controlled by light or heat. | d-nb.inforsc.org |
| Base-Mediated (Michael Addition) | A base deprotonates the thiol to form a thiolate anion (RS⁻), which acts as a nucleophile and attacks the alkyne. This is typically effective with activated alkynes. | Useful for specific substrates, proceeds via a nucleophilic mechanism. | researchgate.net |
| Transition-Metal-Catalyzed | Catalysts, such as rhodium or copper complexes, can mediate the hydrothiolation of alkynes, often with high control over regio- and stereoselectivity. | Offers high selectivity for the mono-adduct. | d-nb.inforesearchgate.net |
Cycloaddition Reactions (excluding Diels-Alder as synthetic route)
Beyond its utility in click chemistry, the unsaturation in this compound allows it to participate in various cycloaddition reactions, engaging either the alkyne or the strained norbornene double bond.
1,3-Dipolar Cycloadditions to the Ethynyl Group (e.g., Nitrile Oxides)
The ethynyl group of this compound can act as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org A prominent example is the reaction with nitrile oxides (R-C≡N⁺-O⁻), which are typically generated in situ from aldoximes or nitroalkanes. researchgate.netethz.ch This reaction, a type of Huisgen cycloaddition, yields five-membered heterocyclic rings known as isoxazoles. wikipedia.orgresearchgate.net
The reaction of a nitrile oxide with the terminal alkyne of an ethynylnorbornene derivative proceeds to form the corresponding isoxazole-substituted norbornane (B1196662). researchgate.net Research on the closely related compound, 5,5,6-trimethyl-exo-2-ethynylbicyclo[2.2.1]heptan-endo-2-ol, has shown that it readily undergoes 1,3-dipolar cycloaddition with nitrile oxides to give the corresponding 2-(isoxazol-5-yl) derivatives. researchgate.net This transformation is valuable as the resulting isoxazole (B147169) ring can be further manipulated, serving as a stable building block in more complex synthetic routes. researchgate.netresearchgate.net The reaction is generally highly regioselective, with the oxygen of the nitrile oxide adding to the more substituted carbon of the alkyne, although this can be influenced by electronic and steric factors. wikipedia.org
Other Cycloadditions Involving the Norbornene Double Bond
The double bond within the bicyclo[2.2.1]heptene (norbornene) moiety is highly reactive due to significant ring strain (approximately 25 kcal/mol). wikipedia.org This strain makes the double bond an excellent substrate for various cycloaddition reactions beyond the Diels-Alder reaction used in its own synthesis.
One such reaction is the inverse-electron-demand Diels-Alder reaction, which is mechanistically distinct from the synthetic route of the parent molecule. In this type of [4+2] cycloaddition, an electron-rich dienophile (the norbornene double bond) reacts with an electron-poor diene. A key example is the reaction with 1,2,4,5-tetrazines. academie-sciences.fr This reaction is exceptionally fast and proceeds with the expulsion of dinitrogen gas (N₂) to form a dihydropyridazine (B8628806) product, which quickly aromatizes. academie-sciences.fr This specific ligation is notable for its high rate and bioorthogonality, finding use in biological labeling applications. academie-sciences.fr
The strained norbornene double bond can also participate in other types of cycloadditions, such as [2+2] photocycloadditions or transition-metal-catalyzed cycloadditions like the [5+2+1] cycloaddition of related ene-vinylcyclopropanes, which highlights the versatility of strained ring systems in forming larger, more complex cyclic structures. pku.edu.cn
Rearrangement Reactions and Skeletal Modifications
The rigid, strained skeleton of this compound and its derivatives is prone to skeletal rearrangements, particularly under acidic conditions or with transition metal catalysis. These reactions often proceed via carbocationic intermediates, leading to Wagner-Meerwein shifts and the formation of thermodynamically more stable structures.
A significant body of research focuses on the Ritter reaction of ethynyl-substituted norbornan-2-ol derivatives, which are closely related to this compound. In these reactions, the treatment of the tertiary alcohol with a nitrile in the presence of a strong acid, like sulfuric acid, generates a carbocation. This intermediate readily undergoes skeletal rearrangement before being trapped by the nitrile. For instance, the Ritter reaction of endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with acetonitrile (B52724) does not yield the expected direct substitution product. Instead, it undergoes a series of skeletal rearrangements to form exo-2-acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane. researchgate.netresearchgate.net This transformation highlights the propensity of the bicyclo[2.2.1]heptyl system to rearrange to relieve ring strain.
Similarly, the reaction of exo-2-ethynyl-5,5,6-trimethylbicyclo[2.2.1]heptan-2-ol under the same conditions results in a 1:1 mixture of two different rearranged acetylamino products, demonstrating the complexity and multiple pathways these rearrangements can follow. researchgate.net
Dehydration of related structures can also induce skeletal changes. When endo-2-(3-R-isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ol (formed from the corresponding ethynyl alcohol) is treated with methanesulfonyl chloride in pyridine, it leads to a mixture of dehydrated products. One of these products is 1-(3-R-isoxazol-5-yl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane, indicating a rearrangement of the bicyclic core alongside the elimination of water. researchgate.net
Transition metal catalysis also offers a pathway to skeletal modifications. While not demonstrated on the parent compound, related enyne systems, such as o-(ethynyl)phenylalkenes, undergo ruthenium-catalyzed cycloisomerization involving significant skeletal reorganization. researchgate.net These reactions proceed through mechanisms that can include C=C bond cleavage and insertion of the alkyne carbon, suggesting that metal catalysts could unlock novel rearrangement pathways for this compound. researchgate.net
Table 1: Examples of Skeletal Rearrangements in Ethynyl-Norbornene Derivatives
| Starting Material | Reagents and Conditions | Major Product(s) | Observation | Reference |
|---|---|---|---|---|
endo-2-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
Acetonitrile, H₂SO₄ | exo-2-Acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane |
Wagner-Meerwein rearrangement | researchgate.netresearchgate.net |
exo-2-Ethynyl-5,5,6-trimethylbicyclo[2.2.1]heptan-2-ol |
Acetonitrile, H₂SO₄ | Mixture of rearranged acetylamino-bicyclo[2.2.1]heptane derivatives |
Complex rearrangement pathways | researchgate.net |
endo-2-(3-R-isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ol |
MsCl, Pyridine | 1-(3-R-isoxazol-5-yl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane |
Rearrangement upon dehydration | researchgate.net |
Functional Group Interconversions of Ethynyl and Norbornene Moieties
The ethynyl and norbornene functionalities in this compound serve as versatile handles for a wide range of chemical transformations, allowing for the synthesis of complex, functionalized molecules.
Reactions of the Ethynyl Group:
The carbon-carbon triple bond is a key site for functionalization. A prominent example is its participation in 1,3-dipolar cycloaddition reactions. Research on the closely related 5,5,6-trimethyl-exo-2-ethynylbicyclo[2.2.1]heptan-endo-2-ol shows that it readily reacts with nitrile oxides to yield the corresponding 2-(isoxazol-5-yl) derivatives. researchgate.netresearchgate.net This reaction provides an efficient route to convert the linear alkyne into a five-membered heterocyclic ring, significantly altering the molecule's properties and providing a precursor for further synthesis, such as for prostanoid analogues. researchgate.netresearchgate.net
The alkyne moiety is also susceptible to radical additions. Photoinduced functionalization reactions of alkynes, in general, offer a green and efficient method for creating diverse functionalized olefins and other valuable molecular skeletons under mild conditions. sioc-journal.cn
Reactions of the Norbornene Moiety:
The strained double bond of the norbornene ring is highly reactive towards various addition reactions. It is well-established that the norbornene system readily undergoes cycloaddition reactions. academie-sciences.fr For instance, the Diels-Alder reaction of cyclopentadiene (B3395910) with various dienophiles is a fundamental method for synthesizing the norbornene skeleton itself, and the double bond retains reactivity for subsequent transformations. academie-sciences.frresearchgate.netresearchgate.net
Furthermore, the norbornene double bond is an excellent substrate in thiol-ene photopolymerizations. rsc.org This radical-mediated reaction allows for the functionalization of the double bond and is a powerful tool for creating cross-linked polymer networks and for applications in materials science and 3D printing. rsc.org
Combined Reactivity:
As discussed previously, the Ritter reaction demonstrates the interplay between the two functional groups. researchgate.netresearchgate.net While the reaction is initiated at a hydroxyl group (formed from the ketone precursor to the ethynyl alcohol), the resulting carbocationic rearrangement and subsequent trapping by a nitrile transforms the molecule into a complex acetylamino derivative, showcasing a powerful functional group interconversion. researchgate.netresearchgate.net
The synthesis of various rel-3-(arylethynyl)bicyclo[2.2.1]hept-5-en-2-yl compounds demonstrates that the core structure is tolerant to a range of substituted phenylacetylene (B144264) precursors, indicating the robustness of the synthetic routes to these bifunctional molecules. thieme-connect.com
Table 2: Examples of Functional Group Interconversions
| Moiety | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Ethynyl | 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazole Ring | researchgate.netresearchgate.net |
| Norbornene | Thiol-Ene Reaction | Thiols, Photoinitiator, Light | Thioether Adduct | rsc.org |
| Norbornene | Diels-Alder Reaction | Dienes/Dienophiles | Cycloadduct | academie-sciences.fr |
| Hydroxyl/Alkene | Ritter Reaction | Acetonitrile, H₂SO₄ | Acetylamino Group (with rearrangement) | researchgate.netresearchgate.net |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| endo-2-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
| exo-2-Acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane |
| exo-2-Ethynyl-5,5,6-trimethylbicyclo[2.2.1]heptan-2-ol |
| endo-2-(3-R-isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ol |
| 1-(3-R-isoxazol-5-yl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane |
| o-(Ethynyl)phenylalkenes |
| rel-3-(Arylethynyl)bicyclo[2.2.1]hept-5-en-2-yl |
Advanced Spectroscopic and Structural Elucidation of 5 Ethynylbicyclo 2.2.1 Hept 2 Ene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Isomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5-ethynylbicyclo[2.2.1]hept-2-ene, particularly in distinguishing between its endo and exo diastereomers. The spatial orientation of the ethynyl (B1212043) substituent relative to the double bond dramatically influences the magnetic environment of the surrounding protons and carbons, leading to distinct chemical shifts and coupling constants.
The Diels-Alder synthesis of this compound typically yields a mixture of endo and exo isomers. sfu.ca The differentiation between these isomers is paramount and can be unequivocally achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments.
In ¹H NMR, the chemical shifts of the olefinic protons (H2, H3) and the bridgehead protons (H1, H4) are particularly informative. In the exo isomer, the ethynyl group is oriented away from the C2-C3 double bond, while in the endo isomer, it is situated underneath it. This proximity in the endo isomer leads to through-space anisotropic effects, which typically shield the nearby protons. For instance, the chemical shifts of protons in similar norbornene derivatives show that the protons closer to the substituent in the endo configuration are shifted to a higher field compared to the exo isomer. researchgate.net
Two-dimensional NMR techniques are crucial for assigning the complex, often overlapping, signals.
COSY (Correlation Spectroscopy) reveals proton-proton (J-coupling) correlations, helping to trace the connectivity within the bicyclic framework.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for assigning quaternary carbons and connecting different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive experiment for endo/exo assignment. It detects through-space proximity of protons. For the endo isomer, a clear NOE correlation would be expected between the protons of the substituent at C5 and the olefinic or allylic protons, a correlation that is absent in the exo isomer. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for endo and exo-5-Ethynylbicyclo[2.2.1]hept-2-ene Predicted values are based on data from analogous 5-substituted norbornene derivatives.
| Position | ¹H Chemical Shift (δ, ppm) - endo | ¹H Chemical Shift (δ, ppm) - exo | ¹³C Chemical Shift (δ, ppm) - endo/exo |
|---|---|---|---|
| 1, 4 (Bridgehead) | ~2.8 - 3.2 | ~2.8 - 3.2 | ~42 - 48 |
| 2, 3 (Olefinic) | ~5.9 - 6.2 | ~6.0 - 6.3 | ~135 - 138 |
| 5 | ~2.9 - 3.3 | ~2.5 - 2.9 | ~30 - 38 |
| 6 | ~1.2 - 1.9 | ~1.3 - 2.0 | ~30 - 45 |
| 7 (Bridge) | ~1.3 - 1.6 | ~1.4 - 1.7 | ~48 - 50 |
| C≡CH | ~2.0 - 2.5 | ~2.0 - 2.5 | ~80 - 85 |
| C≡CH | ~2.0 - 2.5 | ~2.0 - 2.5 | ~70 - 75 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides rapid and non-destructive analysis of the functional groups present in this compound. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. ksu.edu.samt.com
For this compound, the key functional groups are the terminal alkyne (C≡C-H), the internal alkene (C=C), and the strained bicyclic alkane framework (C-C, C-H).
Alkyne Vibrations : The terminal alkyne gives rise to two highly characteristic bands. The C-H stretching vibration (ν(≡C-H)) appears as a sharp, strong band in the IR spectrum around 3300 cm⁻¹. The C≡C stretching vibration (ν(C≡C)) is expected in the range of 2100-2140 cm⁻¹. This band is often weak in the IR spectrum but produces a strong, sharp signal in the Raman spectrum due to the polarizability of the triple bond. ksu.edu.sa
Alkene Vibrations : The cis-alkene within the norbornene ring system has a C=C stretching vibration (ν(C=C)) that typically appears around 1570 cm⁻¹. The associated =C-H stretching vibrations are found just above 3000 cm⁻¹.
Alkane Framework Vibrations : The C-H stretching vibrations of the saturated bicyclic framework appear just below 3000 cm⁻¹. The complex C-H bending and C-C stretching vibrations of the strained ring system create a unique pattern in the fingerprint region (below 1500 cm⁻¹), which can confirm the presence of the norbornene skeleton. uni-siegen.de
The complementary nature of IR and Raman is particularly useful. The symmetric C=C and C≡C bonds, which may show weak IR absorption, are strong scatterers in Raman spectroscopy, providing definitive evidence for these functional groups. mt.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp | Medium |
| =C-H Stretch | Alkene | 3010 - 3080 | Medium | Medium |
| -C-H Stretch | Alkane | 2850 - 2970 | Strong | Strong |
| C≡C Stretch | Alkyne | 2100 - 2140 | Weak to Medium | Strong |
| C=C Stretch | Alkene | ~1570 | Medium | Strong |
| ≡C-H Bend | Alkyne | 610 - 700 | Strong, Broad | Weak |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. For a molecule with the formula C₉H₁₀, the exact monoisotopic mass is 118.07825 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Upon electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•) at m/z 118. This molecular ion is often prominent in the spectra of cyclic compounds. whitman.edu The subsequent fragmentation of this ion provides a roadmap of the molecule's structure. The most characteristic fragmentation pathway for norbornene derivatives is a retro-Diels-Alder (rDA) reaction. libretexts.org
In this process, the bicyclic ring cleaves to form two stable, neutral molecules: cyclopentadiene (B3395910) (C₅H₆, MW = 66) and ethynyl-ethene, more commonly known as vinylacetylene (C₄H₄, MW = 52). In the mass spectrum, this fragmentation would result in the detection of the radical cation of one of these fragments. The most prominent peak in the mass spectrum of many norbornene derivatives is often at m/z 66, corresponding to the cyclopentadiene radical cation [C₅H₆]⁺•, which is a very stable fragment. nist.govnist.gov
Other potential fragmentations include the loss of a hydrogen atom to give a stable [M-1]⁺ ion (m/z 117), or the loss of the ethynyl group (•C₂H) to yield a fragment at m/z 93. The fragmentation pattern can help to confirm the connectivity and rule out other isomeric structures.
Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound Predicted values are based on general fragmentation patterns of norbornene derivatives.
| m/z | Proposed Fragment Ion | Associated Neutral Loss |
|---|---|---|
| 118 | [C₉H₁₀]⁺• (Molecular Ion) | - |
| 117 | [C₉H₉]⁺ | H• |
| 91 | [C₇H₇]⁺ (Tropylium ion rearrangement) | C₂H₃• |
| 66 | [C₅H₆]⁺• (Cyclopentadiene) | C₄H₄ (Vinylacetylene) |
| 52 | [C₄H₄]⁺• (Vinylacetylene) | C₅H₆ (Cyclopentadiene) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR can distinguish between endo and exo isomers, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure, including absolute stereochemistry and precise conformational details. This technique allows for the direct visualization of the molecule's atomic arrangement in the solid state, providing accurate measurements of bond lengths, bond angles, and torsional angles.
To perform X-ray crystallography, a suitable single crystal of a pure derivative of this compound must be grown. The analysis of such a crystal would irrefutably establish the endo or exo configuration of the ethynyl substituent. Furthermore, it would reveal the precise conformation of the strained bicyclic system. The bicyclo[2.2.1]heptene framework is held in a rigid, boat-like conformation. X-ray data would quantify the puckering of the six-membered ring and the bond angles strained by the C7 bridge.
For a chiral molecule like this compound, crystallographic analysis of a single enantiomer, often achieved by using a chiral derivatizing agent, can determine its absolute configuration (e.g., (1R, 4S, 5R) vs. (1S, 4R, 5S)). This is typically accomplished using anomalous dispersion effects, leading to the Flack parameter, which confirms the correct enantiomer has been modeled. Although no specific crystal structure for this compound is publicly available, data from closely related structures, such as 2-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrrolo[2,3-b]pyridine, confirm the characteristic rigid and strained conformation of the norbornene moiety. researchgate.net
Table 4: Representative Crystallographic Parameters for a Bicyclo[2.2.1]heptene Derivative Data from a related structure, 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrrolo[2,3-b]pyridine, illustrating typical values. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7837 (12) |
| b (Å) | 8.9867 (14) |
| c (Å) | 15.973 (3) |
| β (°) | 96.408 (8) |
| Volume (ų) | 1110.3 (3) |
| Z (Molecules per unit cell) | 4 |
Computational and Theoretical Studies on 5 Ethynylbicyclo 2.2.1 Hept 2 Ene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic structure of molecules, providing insights into their reactivity and properties. For 5-Ethynylbicyclo[2.2.1]hept-2-ene, these calculations would focus on the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the influence of the ethynyl (B1212043) substituent on the bicyclic framework.
The electronic structure of the norbornene moiety is characterized by a strained double bond, which leads to a higher-energy Highest Occupied Molecular Orbital (HOMO) compared to unstrained alkenes. This makes it more susceptible to electrophilic attack and a good monomer for ring-opening metathesis polymerization (ROMP). The introduction of an ethynyl group at the C5 position is expected to modulate the electronic properties.
Expected Effects of the Ethynyl Group:
Inductive Effect: The sp-hybridized carbons of the ethynyl group are more electronegative than the sp3-hybridized carbons of the norbornene frame, leading to a slight withdrawal of electron density from the bicyclic system.
Hyperconjugation: Interaction between the π-orbitals of the ethynyl group and the σ-bonds of the norbornene skeleton can occur, potentially influencing the stability of different conformations.
HOMO-LUMO Gap: The presence of the ethynyl group's π-system will introduce new molecular orbitals. The interaction between the π-orbitals of the double bond and the ethynyl group will likely lead to a smaller HOMO-LUMO gap compared to unsubstituted norbornene, which could affect its reactivity and spectroscopic properties.
Computational methods like Density Functional Theory (DFT) are well-suited for these calculations. acs.org A typical approach would involve geometry optimization followed by frequency calculations to ensure a true energy minimum is found. Subsequent population analysis (e.g., Natural Bond Orbital analysis) would provide detailed information about charge distribution and orbital interactions.
Interactive Data Table: Calculated Electronic Properties of Norbornene Derivatives (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Norbornene | -9.5 | 1.5 | 11.0 |
| 5-Methylnorbornene | -9.3 | 1.6 | 10.9 |
| 5-Cyanonorbornene | -9.8 | 1.2 | 11.0 |
| This compound (Predicted) | -9.6 | 1.3 | 10.9 |
Note: The values for this compound are predictive and based on general trends observed for substituted norbornenes.
Theoretical Studies of Reaction Mechanisms (e.g., ROMP, Cycloadditions)
Theoretical studies are crucial for understanding the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation barriers.
Ring-Opening Metathesis Polymerization (ROMP):
ROMP is a prominent reaction of norbornene derivatives, driven by the relief of ring strain. rsc.orgsioc-journal.cn Theoretical studies on the ROMP of functionalized norbornenes, often employing DFT, have elucidated the mechanism involving a metal-alkylidene catalyst (e.g., Grubbs or Schrock catalysts). acs.orgnih.gov The key steps are the coordination of the norbornene double bond to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate, and subsequent cycloreversion to yield the ring-opened polymer and regenerate the metal-alkylidene. acs.org
For this compound, the ethynyl group is not expected to directly participate in the ROMP of the norbornene double bond. However, its electronic influence could subtly affect the rate of polymerization. Furthermore, the presence of the alkyne functionality opens up the possibility of post-polymerization modifications. Theoretical calculations could be used to compare the activation barriers for the ROMP of the endo and exo isomers of this compound, as the stereochemistry of the substituent is known to influence polymerization kinetics. acs.org
Cycloaddition Reactions:
The strained double bond of the norbornene system and the triple bond of the ethynyl group are both reactive in cycloaddition reactions. dntb.gov.uarsc.org Theoretical studies can predict the feasibility and selectivity of various cycloadditions.
Diels-Alder Reactions: The norbornene double bond can act as a dienophile. The ethynyl group can also participate in Diels-Alder reactions, though typically under more forcing conditions than the strained alkene.
[3+2] Cycloadditions: The ethynyl group is a good substrate for 1,3-dipolar cycloadditions, such as the reaction with azides (a "click" reaction). nih.govresearchgate.net Theoretical calculations can determine the activation energies and regioselectivity of such reactions. nih.gov
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions are also possible for both the double and triple bonds. acs.org
DFT calculations would be employed to map the potential energy surfaces for these reactions, identifying the transition state structures and providing insights into the kinetic and thermodynamic favorability of different reaction pathways. rsc.org
Conformational Analysis and Strain Energy Calculations
The rigid bicyclic structure of norbornene limits its conformational freedom. However, the substituent at the C5 position can exist in two diastereomeric forms: endo and exo.
Conformational analysis of this compound would involve determining the relative stabilities of the endo and exo isomers. This is typically achieved by calculating their ground state energies using quantum chemical methods. For many 5-substituted norbornenes, the exo isomer is thermodynamically more stable due to reduced steric hindrance. utdallas.eduupenn.edu However, the linear nature of the ethynyl group might lessen the steric clash in the endo position compared to bulkier substituents.
Strain Energy:
The high reactivity of norbornene and its derivatives in reactions like ROMP is attributed to their significant ring strain energy. researchgate.net This strain arises from the deviation of bond angles from the ideal tetrahedral and trigonal planar geometries. libretexts.org The strain energy can be calculated computationally using homodesmotic reactions, where the number and types of bonds are conserved on both sides of a theoretical reaction, isolating the strain energy contribution. researchgate.net The strain energy of this compound is expected to be similar to that of norbornene itself, as the ethynyl substituent is not anticipated to significantly alter the geometry of the bicyclic core.
Interactive Data Table: Calculated Relative Energies and Strain Energies of Norbornene Derivatives (Illustrative)
| Compound | Isomer | Relative Energy (kcal/mol) | Strain Energy (kcal/mol) |
| 5-Methylnorbornene | exo | 0.0 | ~25 |
| endo | 0.5 | ~25.5 | |
| This compound (Predicted) | exo | 0.0 | ~26 |
| endo | 0.2 | ~26.2 |
Note: The values for this compound are predictive and based on general trends. The relative energy is the difference in energy between the endo and exo isomers.
Molecular Dynamics Simulations for Polymerization Processes
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including polymerization processes. mdpi.comresearchgate.net For the polymerization of this compound, MD simulations can provide insights into:
Monomer Diffusion and Reaction: MD simulations can be used to model the diffusion of monomer molecules to the active catalyst center in a polymerization reaction. This can help in understanding the factors that control the rate of polymerization at a microscopic level.
Properties of the Bulk Polymer: Large-scale MD simulations can be used to predict the bulk properties of the polymer, such as its glass transition temperature, density, and mechanical properties. researchgate.net These simulations can help in designing polymers with specific desired characteristics.
For these simulations, a force field that accurately describes the interactions between the atoms of the polymer and any solvent molecules is required. The development of such a force field would likely involve parameterization based on quantum chemical calculations for smaller fragments of the polymer chain.
Applications of 5 Ethynylbicyclo 2.2.1 Hept 2 Ene in Materials Science and Polymer Chemistry
Synthesis of Functionalized Poly(norbornene)s via ROMP
Ring-Opening Metathesis Polymerization (ROMP) is a key technique for polymerizing norbornene-type monomers due to its "living" characteristics when used with well-defined catalysts (e.g., Schrock or Grubbs catalysts). rsc.org This "living" nature means that the polymerization proceeds with minimal termination or chain transfer, allowing for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures. illinois.edu The polymerization of 5-ethynylbicyclo[2.2.1]hept-2-ene via ROMP yields a linear polymer with repeating cyclopentylenevinylene units in the backbone and a pendant ethynyl (B1212043) group on each repeat unit.
Tailored Polymer Architectures and Topologies
The living nature of ROMP is particularly advantageous for creating sophisticated polymer architectures such as block, graft, and star copolymers. illinois.edu By employing sequential monomer addition, well-defined block copolymers can be synthesized. For instance, after polymerizing a first monomer like this compound to completion, a second cyclic olefin can be added to the living polymer chains to grow a second, distinct block. This strategy has been successfully demonstrated with related norbornene derivatives to create materials that can microphase separate into ordered nanostructures. rsc.orgnih.gov
While specific examples detailing the synthesis of block copolymers directly from this compound are not extensively documented in primary literature, the established principles of living ROMP provide a clear pathway to such structures. The incorporation of poly(this compound) segments into block copolymers would create domains rich in alkyne functionalities, which can be used for further targeted modifications. Similarly, "grafting-through" or "grafting-from" methodologies using ROMP could produce brush or graft copolymers, while termination of living chains with a multifunctional agent could yield star-shaped polymers. nih.gov
Incorporation of Ethynyl Moieties for Post-Polymerization Modification
The true utility of polymerizing this compound lies in the potential for post-polymerization modification (PPM) of the pendant alkyne groups. PPM is a powerful strategy to introduce a wide range of chemical functionalities into a polymer that might not be compatible with the initial polymerization conditions. rsc.org The ethynyl group is an ideal handle for highly efficient and specific "click chemistry" reactions.
Two of the most prominent click reactions for modifying alkyne-functionalized polymers are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-yne reaction. nih.govresearchgate.net
Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable 1,2,3-triazole linkage between the ethynyl group on the polymer and an azide-containing molecule. researchgate.net This method is exceptionally versatile, allowing for the covalent attachment of a vast array of molecules, including fluorescent dyes, bioactive peptides, or other polymers, with near-quantitative yields under mild conditions. wikipedia.orgontosight.ai
Thiol-Yne Reaction: This radical-mediated reaction involves the addition of a thiol compound across the alkyne bond. A key feature is that each alkyne can react with two thiol molecules, leading to a thioether linkage. wikipedia.org This dual addition can be used to introduce two functional groups at once or to create cross-linked networks. rsc.org
These modification strategies allow a single parent polymer, poly(this compound), to be a precursor to a diverse library of functional materials with tailored properties.
| Reaction Type | Reactant | Resulting Linkage | Key Features | Potential Application |
|---|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | 1,2,3-Triazole | High efficiency, high selectivity, mild conditions. researchgate.net | Attachment of fluorescent probes, biomolecules, or other polymers. wikipedia.orgontosight.ai |
| Radical-mediated Thiol-Yne Reaction | Thiol (R-SH) | Thioether | Can add one or two thiols per alkyne; solvent-free and UV-initiated options. wikipedia.org | Functionalization, surface modification, network formation. rsc.org |
Development of Advanced Polymeric Materials
The functionalization of polynorbornenes via the incorporation and subsequent modification of this compound enables the development of advanced polymeric materials with precisely controlled properties.
Polymers with Enhanced Mechanical Properties
The mechanical properties of polynorbornene (PNB) are highly dependent on the nature of its side groups. Unfunctionalized PNB is often brittle, with very low elongation-to-break values (<1%). d-nb.info The introduction of functional groups can significantly alter properties like tensile strength, modulus, and toughness. For example, incorporating flexible alkyl chains can plasticize the polymer, increasing its elongation, while attaching groups that promote intermolecular interactions (like hydrogen bonding) can increase stiffness and glass transition temperature (Tg). d-nb.inforesearchgate.net
| Polymer System | Functional Group | Effect on Mechanical Properties | Reference Finding |
|---|---|---|---|
| NB / TESNB Copolymer | Triethoxysilyl (TES) | Increased elongation-to-break to ~15%; plasticizing effect. | The addition of alkoxysilyl groups increased the elongation-to-break of the polymer. d-nb.info |
| PNB / Alkyl-NB Copolymer | Flexible Alkyl Chains | Significantly higher elongation-to-break values. | Addition of a flexible alkyl chain resulted in a significant improvement in elongation-to-break values. d-nb.info |
| PNB / Aramid Copolymer | Aramid Side-Groups | Increased storage modulus and brittleness; increased Tg. | Hydrogen bonding between side chains resulted in polymers with a higher storage modulus. researchgate.net |
Note: The data in this table is for polynorbornenes with different functional groups and serves to illustrate the principle that side-chain modification impacts mechanical properties. Specific data for poly(this compound) is not provided.
Materials with Tunable Optical or Electronic Properties
The ethynyl side chains of poly(this compound) are excellent platforms for creating materials with tailored optical and electronic properties. The alkyne itself can participate in the formation of conjugated systems or be used to attach photo- or electro-active moieties.
One demonstrated application is the synthesis of highly photoluminescent polymers that can be used as oxygen sensors. In one study, a norbornene monomer bearing a platinum-acetylide complex was synthesized and polymerized via ROMP. The resulting polymers exhibited bright phosphorescence that was highly responsive to the presence of oxygen. nih.gov By copolymerizing this monomer with a simple norbornene, the luminescence color of the resulting films could be tuned. nih.gov This approach could be adapted by first creating poly(this compound) and then attaching a platinum complex via a click reaction to the pendant alkyne.
Cross-linked Polymer Networks
The pendant alkyne groups on poly(this compound) can act as latent cross-linking sites, allowing the linear, processable polymer to be converted into a robust, insoluble, and thermally stable network material after fabrication. This is highly advantageous for applications requiring chemical resistance and dimensional stability at elevated temperatures.
Several methods can be envisioned for cross-linking through the ethynyl groups:
Glaser-Hay Coupling: This is an oxidative homocoupling of terminal alkynes, typically catalyzed by a copper salt in the presence of an oxidant like oxygen. organic-chemistry.orgrsc.org Applying this reaction to poly(this compound) would form diacetylene linkages between polymer chains, resulting in a covalently cross-linked network.
Thiol-Yne Reactions: By using a dithiol (a molecule with two thiol groups) as a linker, it is possible to connect two polymer chains. Since each alkyne can react with two thiols, a dithiol can react with two alkynes on different chains, forming a cross-linked network. rsc.orgwikipedia.org This reaction can often be initiated by UV light, allowing for spatial and temporal control over the cross-linking process. d-nb.info
Azide-Alkyne Cycloadditions: A di-azide molecule could similarly be used to link two polymer chains together via the formation of two triazole rings.
These cross-linking strategies can transform a soluble thermoplastic material into a durable thermoset, greatly expanding its potential applications in microelectronics, coatings, and advanced composites. mdpi.com
Utilization in Polymer Composites and Nanomaterials
The incorporation of this compound into polymer matrices and onto the surfaces of nanomaterials offers a strategic approach to fabricating materials with tailored properties. The strained norbornene ring is readily polymerizable through Ring-Opening Metathesis Polymerization (ROMP), while the ethynyl group can participate in a range of chemical reactions, most notably "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This dual reactivity allows for the design of complex macromolecular structures and functionalized inorganic-organic hybrid materials.
In the context of polymer composites , the ethynyl functionality of poly(this compound) serves as a latent cross-linking site. Upon thermal or catalytic activation, these groups can react to form a robust, three-dimensional network structure within the polymer matrix. This cross-linking significantly enhances the mechanical and thermal properties of the resulting thermoset material. Research has shown that the rigid bicyclic backbone of the norbornene unit contributes to a high glass transition temperature (Tg) and improved modulus, while the cross-links introduced via the ethynyl groups further restrict polymer chain mobility, leading to increased strength and thermal stability.
The precise control over cross-link density, achievable by copolymerizing this compound with other monomers, allows for the fine-tuning of the final material's properties. For instance, copolymerization with more flexible monomers can be used to modulate the brittleness often associated with highly cross-linked systems.
| Property | Base Polymer | Poly(this compound) Composite |
| Glass Transition Temperature (Tg) | Varies | Significantly Increased |
| Tensile Strength | Moderate | Enhanced |
| Thermal Stability | Good | Excellent |
| Solvent Resistance | Swells/Dissolves | High |
In the realm of nanomaterials , the ethynyl group of this compound is a powerful tool for surface functionalization. Nanoparticles, such as silica, gold, or quantum dots, can be coated with a polymer layer derived from this monomer. The pendant ethynyl groups on the nanoparticle surface can then be used to covalently attach a wide array of molecules, including fluorescent dyes, targeting ligands for biomedical applications, or other polymers to create core-shell nanostructures.
This surface modification can dramatically alter the properties of the nanomaterials, improving their dispersibility in various media, enhancing their stability, and imparting specific functionalities. For example, the "click" reaction of an ethynyl-functionalized nanoparticle with an azide-terminated biocompatible polymer like polyethylene (B3416737) glycol (PEG) can improve its stealth properties in biological systems.
| Nanomaterial Property | Unfunctionalized Nanoparticle | Ethynyl-Functionalized Nanoparticle |
| Dispersibility in Organic Solvents | Low | High |
| Surface Reactivity | Low | High (via "click" chemistry) |
| Potential for Bio-conjugation | Limited | Enhanced |
The research into the applications of this compound in these areas is ongoing, with a focus on developing next-generation materials for demanding applications in aerospace, electronics, and medicine. The ability to precisely engineer material properties at the molecular level through the strategic use of this unique monomer holds significant promise for future advancements in materials science.
Applications in Organic Synthesis and Catalysis
5-Ethynylbicyclo[2.2.1]hept-2-ene as a Key Building Block in Complex Molecule Synthesis
The strained double bond within the bicyclo[2.2.1]heptene core and the reactive triple bond of the ethynyl (B1212043) group offer multiple avenues for synthetic transformations. Although direct examples involving this compound are not extensively documented in publicly available research, the reactivity of similar norbornene derivatives suggests its potential as a precursor to a wide array of complex molecules.
The terminal alkyne functionality is particularly valuable for "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and specific covalent linking of molecular fragments to construct intricate molecular scaffolds. nih.gov This reaction is widely used in pharmaceutical development, materials science, and cell biology. nih.gov Furthermore, the alkyne group can participate in various other transformations, including Sonogashira coupling, hydroalkynylation, and cyclization reactions, making it a versatile handle for molecular elaboration. nih.gov
The strained alkene in the norbornene moiety can undergo a variety of reactions, including Diels-Alder reactions, ring-opening metathesis polymerization (ROMP), and various addition reactions. The combination of these two reactive sites in one molecule opens the door to sequential or one-pot multi-step reactions to rapidly build molecular complexity. For instance, the palladium/norbornene cooperative catalysis has emerged as a powerful tool for the synthesis of highly substituted aromatic compounds. nih.govsciengine.com While these studies often utilize other norbornene derivatives, the underlying principles suggest that this compound could be a valuable partner in such catalytic cycles.
A summary of potential reactions for the functional groups present in this compound is presented below:
| Functional Group | Potential Reactions |
| Ethynyl Group | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry), Sonogashira Coupling, Hydroalkynylation, Cyclization Reactions |
| Alkene Group | Diels-Alder Reaction, Ring-Opening Metathesis Polymerization (ROMP), Epoxidation, Dihydroxylation, Hydrogenation |
Application in Ligand Design for Organometallic Catalysis
The structure of this compound makes it an interesting candidate for the design of novel ligands for organometallic catalysis. The alkene and alkyne functionalities can act as coordination sites for transition metals. The rigid bicyclic scaffold can enforce specific geometries upon coordination, which can in turn influence the selectivity and activity of the resulting metal complex.
For example, platinum complexes of (bicyclo[2.2.1]hept-2-ene)bis(triphenylphosphine) have been synthesized and their rearrangement studied. acs.org This demonstrates the ability of the norbornene framework to coordinate to transition metals. The presence of the ethynyl group in this compound would provide an additional coordination site, potentially leading to the formation of bimetallic complexes or complexes with unique chelating properties. These properties are crucial in designing catalysts for specific transformations. The development of chiral C2-substituted norbornene derivatives has been particularly important in palladium-catalyzed asymmetric synthesis, highlighting the value of substituted norbornenes in creating stereoselective catalysts. sciengine.com
Role in Homogeneous and Heterogeneous Catalytic Systems
While direct catalytic applications of this compound are not well-documented, its structural features suggest potential roles in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, it could serve as a ligand precursor, as discussed above, or as a substrate in various transition metal-catalyzed reactions. For instance, the isomerization of 5-vinylbicyclo-(2,2,1)-hept-2-ene to 5-ethylidenebicyclo-(2,2,1)-hept-2-ene can be catalyzed by iron pentacarbonyl under UV irradiation, showcasing how the substituent on the norbornene ring can be catalytically transformed. researchgate.net
In the realm of heterogeneous catalysis, the strained nature of the double bond in norbornene derivatives makes them suitable monomers for polymerization reactions. The synthesis of poly(norbornene)s with specific end-groups has been achieved using palladium catalysts in combination with chain transfer agents. osti.gov The ethynyl group in this compound could be utilized to anchor the molecule to a solid support, creating a heterogeneous catalyst. This immobilization could facilitate catalyst recovery and reuse, a key principle of green chemistry.
The table below summarizes the potential catalytic applications based on the reactivity of analogous compounds:
| Catalysis Type | Potential Application of this compound |
| Homogeneous Catalysis | Ligand for transition metal complexes, Substrate in isomerization or coupling reactions |
| Heterogeneous Catalysis | Monomer for polymerization, Component of immobilized catalysts |
Future Research Trajectories and Emerging Trends
The unique structural characteristics of 5-ethynylbicyclo[2.2.1]hept-2-ene, namely its strained bicyclic framework and reactive terminal alkyne, position it as a valuable building block for novel chemical structures and materials. Future research is poised to expand its utility through several key avenues, from the development of sophisticated catalytic transformations to its incorporation into complex molecular systems.
Q & A
Q. What are the critical safety protocols for handling 5-Ethynylbicyclo[2.2.1]hept-2-ene in laboratory settings?
- Methodological Answer : Safe handling requires strict adherence to hazard mitigation strategies outlined in safety data sheets (SDS). Key precautions include:
- Ventilation : Use local exhaust ventilation to prevent vapor accumulation .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Avoid skin/eye contact and inhalation .
- Ignition Control : Eliminate open flames/sparks due to flammability risks (GHS H225/H228) .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) in sealed containers. Avoid water flushing to prevent environmental contamination .
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- Gas Chromatography (GC) : Quantify purity using flame ionization detection (FID) with a non-polar column (e.g., DB-5) .
- NMR Spectroscopy : Confirm structural integrity via - and -NMR. For bicyclic systems, analyze coupling constants (e.g., bridgehead protons) and compare to computed spectra (e.g., PubChem data) .
- Elemental Analysis : Validate stoichiometry (C/H ratios) against theoretical values .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of this compound derivatives for functionalization studies?
- Methodological Answer : Apply a Design of Experiments (DOE) framework:
- Variable Screening : Test catalysts (e.g., Pd/Cu for Sonogashira coupling), solvent polarity (THF vs. DMF), and temperature (25–80°C) to maximize yield .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track alkyne incorporation .
- Scale-Up Considerations : Ensure solvent removal under reduced pressure to prevent thermal decomposition .
Q. How should researchers resolve contradictions in spectroscopic data for bicyclo[2.2.1]heptene derivatives?
- Methodological Answer : Address discrepancies through:
- Multi-Technique Cross-Validation : Compare X-ray crystallography (for absolute configuration) with computational models (e.g., DFT-optimized structures) .
- Isotopic Labeling : Use -labeled precursors to clarify ambiguous -NMR signals .
- Literature Benchmarking : Contrast results with NIST Webbook entries (e.g., boiling points, IR spectra) to identify outliers .
Q. What methodologies assess the environmental persistence of this compound in aqueous systems?
- Methodological Answer : Conduct environmental fate studies :
- Hydrolysis Kinetics : Monitor degradation at varying pH (3–10) and temperatures (20–40°C) using LC-MS .
- QSAR Modeling : Predict biodegradability via EPI Suite or TEST software, leveraging logP and topological polar surface area (TPSA) .
- Ecotoxicology Assays : Evaluate aquatic toxicity using Daphnia magna or algal growth inhibition tests .
Data Presentation and Reproducibility
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Experimental Sections : Include exact molar ratios, reaction times, and purification steps (e.g., column chromatography gradients) .
- Supporting Information : Provide raw spectral data (e.g., NMR peak lists) and chromatograms in open-access repositories .
- Error Reporting : Disclose yield variability (±5%) and failed attempts to guide troubleshooting .
Q. How can researchers mitigate batch-to-batch variability in bicyclo[2.2.1]heptene-based reactions?
- Methodological Answer : Implement quality control (QC) protocols :
- In-Process Checks : Use TLC or GC-MS at intermediate stages to detect side products .
- Stability Studies : Store reagents under inert atmospheres (Ar/N) and monitor decomposition via accelerated aging tests (40°C/75% RH) .
- Statistical Process Control (SPC) : Apply control charts to track purity/yield trends across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
